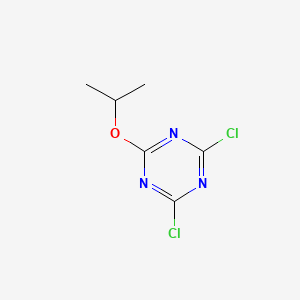
2,4-Dichloro-6-isopropoxy-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-isopropoxy-1,3,5-triazine is a useful research compound. Its molecular formula is C6H7Cl2N3O and its molecular weight is 208.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Herbicidal Properties
2,4-Dichloro-6-isopropoxy-1,3,5-triazine is primarily utilized as a herbicide . It exhibits effective control over broadleaf weeds in crops such as corn and sorghum. The compound works by disrupting metabolic pathways within target plants, leading to their death. Its effectiveness stems from its structural stability and reactivity, which allows it to form complexes with biological molecules through nucleophilic attacks on the electrophilic centers of the triazine ring .
Environmental Impact Studies
Research has been conducted to assess the environmental fate of this compound and its impact on non-target organisms. Studies indicate that while it is effective against target weeds, concerns regarding its persistence in the environment have prompted investigations into sustainable agricultural practices that minimize ecological disruption.
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have explored the potential antiviral properties of this compound derivatives. For instance, certain trisubstituted triazine derivatives have shown significant activity against herpes simplex virus type 1 (HSV-1). The structure-activity relationship (SAR) studies indicate that modifications to the triazine core can enhance antiviral efficacy while reducing cytotoxicity .
Table: Antiviral Activity of Triazine Derivatives
| Compound Name | EC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 4bbb | 1.87 | 479.8 | 256.6 |
| 6wpp | TBD | TBD | TBD |
| 7wap | TBD | TBD | TBD |
The selectivity index (SI) is a critical measure indicating the therapeutic window of these compounds.
Chemical Synthesis and Industrial Applications
Synthesis Methods
The synthesis of this compound typically involves reactions with cyanuric chloride and isopropylamine under controlled conditions. Various methods have been developed to enhance yield and purity while minimizing environmental impact. For example, a novel green synthesis method utilizing magnetic silica-supported palladium complexes has been reported .
Industrial Uses
Due to its stability and reactivity, this compound serves as an important intermediate in the synthesis of other chemical products, including UV absorbers used in plastics and coatings. Its unique properties make it valuable in developing new materials with enhanced performance characteristics .
Case Studies
Case Study 1: Herbicidal Efficacy in Corn Cultivation
A field study assessed the efficacy of this compound in controlling specific weed species in corn fields. Results indicated a significant reduction in weed biomass compared to untreated controls.
Case Study 2: Antiviral Efficacy Against HSV-1
In vitro studies demonstrated that derivatives of this triazine compound exhibited potent antiviral activity against HSV-1. The most promising derivatives were identified for further development as potential therapeutic agents.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the triazine ring. The isopropoxy group at position 6 slightly modulates reactivity through its electron-donating effect.
Key Examples:
-
Mechanism : The reaction proceeds via a two-step substitution, where the first chlorine is replaced under mild conditions (0–25°C), and the second requires elevated temperatures (80–150°C) .
-
Catalysis : Base (e.g., DIPEA) is often used to neutralize HCl byproducts .
Ullmann-Type Coupling Reactions
Copper(I)-catalyzed Ullmann reactions enable efficient synthesis of di- and trisubstituted triazines. This method reduces reaction times compared to traditional nucleophilic substitution.
Example Reaction:
-
Substrate : Dichlorotriazinyl benzenesulfonamide
-
Catalyst : Cu(I) supported on polyacrylate resin
-
Conditions : 80°C, 6–12 h
-
Outcome :
Condensation Reactions
The triazine core participates in condensation with aromatic or heterocyclic amines, forming fused-ring systems.
Case Study:
-
Reactant : 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-benzene-1-sulfonamide
-
Product : Trisubstituted s-triazine derivatives
-
Applications : Antiviral agents (e.g., compound 4bbb showed EC₅₀ = 1.87 µM against HSV-1) .
Herbicidal Activity
The compound serves as an intermediate in synthesizing herbicidal diamino-chloro-s-triazines. For example:
Propiedades
Número CAS |
6684-27-1 |
|---|---|
Fórmula molecular |
C6H7Cl2N3O |
Peso molecular |
208.04 g/mol |
Nombre IUPAC |
2,4-dichloro-6-propan-2-yloxy-1,3,5-triazine |
InChI |
InChI=1S/C6H7Cl2N3O/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3 |
Clave InChI |
PFMRZZXGXJJZHY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=NC(=NC(=N1)Cl)Cl |
SMILES canónico |
CC(C)OC1=NC(=NC(=N1)Cl)Cl |
Key on ui other cas no. |
6684-27-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















